molecular formula C13H18O5 B1465380 4-Methoxy-2-[2-(propan-2-yloxy)ethoxy]benzoic acid CAS No. 1285204-24-1

4-Methoxy-2-[2-(propan-2-yloxy)ethoxy]benzoic acid

Cat. No. B1465380
CAS RN: 1285204-24-1
M. Wt: 254.28 g/mol
InChI Key: OVLSTOXVRZLEGH-UHFFFAOYSA-N
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Description

“4-Methoxy-2-[2-(propan-2-yloxy)ethoxy]benzoic acid” is a chemical compound with the CAS Number: 79128-14-6 . It has a molecular weight of 210.23 . The compound is also known as 2-isopropoxy-4-methoxybenzoic acid . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C11H14O4/c1-7(2)15-10-6-8(14-3)4-5-9(10)11(12)13/h4-7H,1-3H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.

It is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

Molecular Structure and Crystalline Architectures

Alkoxy-substituted benzoic acids, including derivatives similar to 4-Methoxy-2-[2-(propan-2-yloxy)ethoxy]benzoic acid, have been studied for their crystalline structures and packing arrangements. These studies provide insights into the molecular features governing their architectures, focusing on hydrogen-bonded dimers and various interactions that organize these molecules within crystals. Such research is foundational for understanding the material properties of these compounds, which could influence their applications in pharmaceuticals and materials science. For more details, see the research by Raffo et al. (2014) in the Journal of Molecular Structure.

Analytical Methodologies

Methoxyl and ethoxyl groups in compounds like this compound can be quantitatively analyzed using advanced techniques. Sumerskii et al. (2017) developed a method based on headspace-isotope dilution GC-MS for the accurate determination of these groups in lignin. This methodology could be adapted for analyzing similar structural motifs in benzoic acid derivatives, highlighting the compound's relevance in analytical chemistry research. For further reading, consult the study in RSC Advances.

Luminescent Properties and Coordination Compounds

The synthesis and study of lanthanide coordination compounds using derivatives of 4-benzyloxy benzoic acid, which share structural similarities with this compound, have revealed the influence of electron-donating and withdrawing groups on photoluminescence. Research by Sivakumar et al. (2010) demonstrates the potential of such compounds in developing materials with specific luminescent properties, which could have applications in optoelectronics and sensing technologies. Detailed findings are available in Dalton Transactions.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken while handling this compound.

properties

IUPAC Name

4-methoxy-2-(2-propan-2-yloxyethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O5/c1-9(2)17-6-7-18-12-8-10(16-3)4-5-11(12)13(14)15/h4-5,8-9H,6-7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLSTOXVRZLEGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCOC1=C(C=CC(=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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